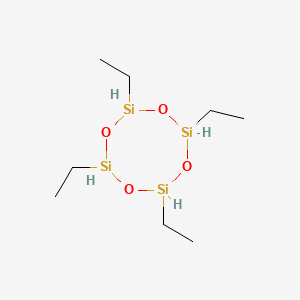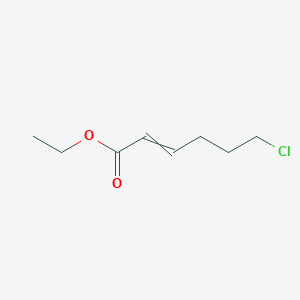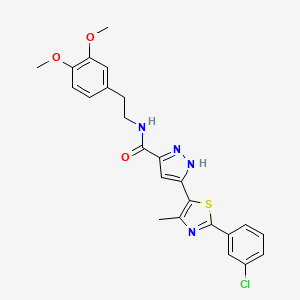
2,4,6,8-Tetraethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclotetrasiloxane, 2,4,6,8-tetraethyl- is a cyclic organosilicon compound characterized by a ring structure consisting of alternating silicon and oxygen atoms. Each silicon atom in the ring is bonded to two ethyl groups, making it a tetraethyl derivative. This compound is part of the larger family of cyclotetrasiloxanes, which are known for their unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclotetrasiloxane, 2,4,6,8-tetraethyl- can be synthesized through the hydrosilylation of vinylsiloxanes with ethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from atmospheric to slightly elevated .
Industrial Production Methods
In industrial settings, the production of cyclotetrasiloxane, 2,4,6,8-tetraethyl- often involves the hydrolysis of dichlorosilanes followed by cyclization. The hydrolysis step produces a mixture of linear and cyclic siloxanes, which are then separated by distillation. The cyclic siloxanes, including cyclotetrasiloxane, 2,4,6,8-tetraethyl-, are isolated and purified through further distillation processes .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclotetrasiloxane, 2,4,6,8-tetraethyl- undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion to silanols or siloxanes in the presence of oxidizing agents.
Substitution: Replacement of ethyl groups with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts, temperatures between 25°C and 100°C.
Oxidation: Hydrogen peroxide or other oxidizing agents, ambient temperature.
Substitution: Halogenating agents or organometallic reagents, varying temperatures.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Production of silanols or siloxanes.
Substitution: Generation of substituted cyclotetrasiloxanes with different functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclotetrasiloxane, 2,4,6,8-tetraethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of cyclotetrasiloxane, 2,4,6,8-tetraethyl- involves its ability to form stable bonds with both organic and inorganic substrates. This property is attributed to the presence of silicon-oxygen bonds in its structure, which provide flexibility and stability. The compound can interact with various molecular targets, including polymers and biological molecules, through hydrosilylation and other reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclotetrasiloxane, 2,4,6,8-tetramethyl-
- Cyclotetrasiloxane, 2,4,6,8-tetravinyl-
- Cyclopentasiloxane, 2,4,6,8,10-pentaethyl-
Uniqueness
Cyclotetrasiloxane, 2,4,6,8-tetraethyl- is unique due to its specific ethyl substitution pattern, which imparts distinct chemical and physical properties compared to its methyl and vinyl counterparts. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Eigenschaften
Molekularformel |
C8H24O4Si4 |
|---|---|
Molekulargewicht |
296.61 g/mol |
IUPAC-Name |
2,4,6,8-tetraethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C8H24O4Si4/c1-5-13-9-14(6-2)11-16(8-4)12-15(7-3)10-13/h13-16H,5-8H2,1-4H3 |
InChI-Schlüssel |
KOJCPAMHGPVAEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC[SiH]1O[SiH](O[SiH](O[SiH](O1)CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-fluoro-2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14108650.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108664.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108670.png)


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B14108680.png)
![1-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}isoquinoline-4-carboxamide](/img/structure/B14108681.png)
![N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14108703.png)
![3-(3-methylbutyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14108710.png)
![1-(3-Chlorophenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108712.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108718.png)
![(2R,3S,4S,5S)-2,3,4,5-tetrakis[3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid](/img/structure/B14108729.png)
![1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14108733.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108744.png)
